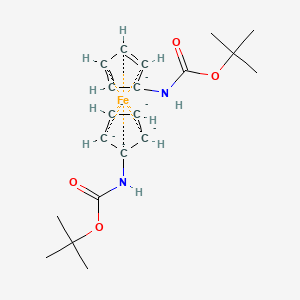
1,1'-Bis-boc-amino-ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis-boc-amino-ferrocene is an organometallic compound with the chemical formula C20H28FeN2O4. It is a derivative of ferrocene, where two amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is known for its solubility in organic solvents and its applications in organic synthesis, particularly in metal-organic chemistry and catalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bis-boc-amino-ferrocene can be synthesized through the reaction of Boc-amino-benzocyclopentadiene with chloromethyl methyl tert-butylamino silane in nitromethane . The reaction involves the following steps:
Preparation of Boc-amino-benzocyclopentadiene: This intermediate is synthesized by reacting benzocyclopentadiene with Boc-protected amine.
Reaction with Chloromethyl Methyl tert-Butylamino Silane: The intermediate is then reacted with chloromethyl methyl tert-butylamino silane in nitromethane to yield 1,1’-Bis-boc-amino-ferrocene.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis-boc-amino-ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferricenium ions.
Reduction: The ferricenium ions can be reduced back to ferrocene.
Substitution: The Boc-protected amino groups can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various ferrocene derivatives, such as ferricenium salts, substituted ferrocenes, and deprotected amino-ferrocenes .
Scientific Research Applications
1,1’-Bis-boc-amino-ferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Bis-boc-amino-ferrocene involves its ability to undergo redox reactions, where the ferrocene core can be oxidized to ferricenium ions and reduced back to ferrocene. This redox activity is crucial for its role as a catalyst and in electron transfer processes. The Boc-protected amino groups provide stability and allow for selective functionalization, making it a versatile compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound, ferrocene, is a simpler structure without the Boc-protected amino groups.
1,1’-Diaminoferrocene: This compound has amino groups instead of Boc-protected amino groups, making it more reactive.
Ferrocenecarboxylic Acid: A derivative with carboxylic acid groups, used in different types of reactions and applications.
Uniqueness
1,1’-Bis-boc-amino-ferrocene is unique due to its Boc-protected amino groups, which provide stability and allow for selective reactions. This makes it particularly useful in the synthesis of complex organometallic compounds and in catalytic applications where controlled reactivity is essential .
Properties
IUPAC Name |
tert-butyl N-cyclopenta-2,4-dien-1-ylcarbamate;tert-butyl N-cyclopentylcarbamate;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14NO2.Fe/c2*1-10(2,3)13-9(12)11-8-6-4-5-7-8;/h2*4-7H,1-3H3,(H,11,12);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWRKORHNMDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.CC(C)(C)OC(=O)N[C-]1C=CC=C1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FeN2O4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














